molecular formula C25H29N3O2S B2508700 N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 878055-68-6

N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2508700
CAS No.: 878055-68-6
M. Wt: 435.59
InChI Key: PJBNOHATMXRZAY-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of indole, piperidine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Derivative: Starting with an indole derivative, a substitution reaction can introduce the 2-oxoethyl group.

    Piperidine Introduction: The 4-methylpiperidine group can be introduced via nucleophilic substitution.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide: can be compared to other indole derivatives, piperidine-containing compounds, and acetamide derivatives.

Uniqueness

    Structural Features: The combination of indole, piperidine, and acetamide groups in a single molecule.

    Functional Properties: Unique reactivity and potential biological activity due to the specific arrangement of functional groups.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its synthesis involves complex organic reactions, and it can undergo various chemical transformations. Further research is needed to fully explore its properties and applications.

Biological Activity

N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide, identified by its CAS number 878055-68-6, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that support its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H29_{29}N3_3O2_2S. The compound features a complex structure that includes an indole moiety, a piperidine ring, and a sulfanyl group, which contribute to its pharmacological profile.

While specific mechanisms of action for this compound are still under investigation, analogs with similar structures have shown various biological activities:

  • Anticancer Activity : Compounds with indole and piperidine structures have demonstrated anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, a study highlighted the identification of novel anticancer compounds through drug library screening on multicellular spheroids, indicating that similar structures may exhibit significant anticancer activity .
  • Neuroprotective Effects : Research on related compounds has shown neuroprotective effects against neurotoxic agents like MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which depletes dopamine levels in the brain. This suggests that the compound may possess protective properties against neurodegeneration .
  • Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating Alzheimer's disease and other cognitive disorders. For example, a related compound demonstrated selective inhibition of BChE with an IC50_{50} value comparable to that of known inhibitors .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds or structural analogs:

Study Findings
Fayad et al. (2019)Identified novel anticancer compounds through screening; suggested potential for compounds with similar structures to exhibit significant anticancer activity .
Jasinski et al. (2009)Reported on the inhibition of cholinesterases by related piperidine derivatives; indicated potential cognitive benefits .
PMC Article (2021)Discussed the role of phospholipase A2 inhibition in drug-induced toxicity; relevant for understanding the safety profile of new compounds .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-18-7-9-20(10-8-18)26-24(29)17-31-23-15-28(22-6-4-3-5-21(22)23)16-25(30)27-13-11-19(2)12-14-27/h3-10,15,19H,11-14,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBNOHATMXRZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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